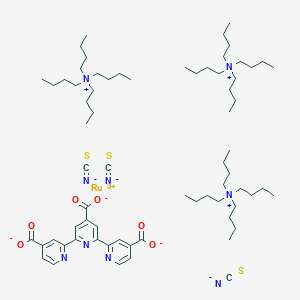
N749 黑染料,85%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is a complex compound that features a ruthenium center coordinated with pyridine derivatives and isothiocyanate ligands
科学研究应用
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate has several scientific research applications:
作用机制
Target of Action
The primary target of N749 Black Dye, also known as Greatcell Solar®, is wide band-gap oxide semiconductors, such as titanium dioxide . These semiconductors are used in various applications, including solar cells and other optoelectronic devices .
Mode of Action
N749 Black Dye has ruthenium at its center, which forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . This structure allows the dye to absorb light in the near-infrared region, making it an effective sensitizer .
Biochemical Pathways
Upon absorption of light, the dye is excited to a higher energy state. This energy is then transferred to the semiconductor, promoting the movement of electrons and thus generating an electric current . The dye then returns to its ground state, ready to absorb more light and continue the process .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N749 Black Dye, we can consider its “operational kinetics”. The dye is recommended to be used in a 0.2-0.3mM solution with ethanol or acetonitrile/tert-butanol . This ensures optimal absorption of light and efficient energy transfer .
Result of Action
The result of the action of N749 Black Dye is the generation of an electric current in the semiconductor to which it is bound . This is the fundamental process that allows devices such as solar cells to convert light into electricity .
Action Environment
The action of N749 Black Dye is influenced by environmental factors such as light intensity and wavelength, temperature, and the specific characteristics of the semiconductor it is bound to . For example, the dye is designed to absorb light in the near-infrared region, so its performance will be optimal under light conditions that include these wavelengths .
生化分析
Biochemical Properties
The N749 Black Dye forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . The ruthenium center of the dye interacts with these molecules, which plays a crucial role in its function as a sensitizer .
Cellular Effects
The exact cellular effects of N749 Black Dye As a sensitizer, it is known to influence the function of semi-conducting materials .
Molecular Mechanism
The N749 Black Dye exerts its effects at the molecular level through its interactions with the monoprotonated tricarboxyterpyridine and three thiocyanates . These interactions enable it to function as a sensitizer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate typically involves the coordination of ruthenium with pyridine derivatives and isothiocyanate ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are often carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can result in new ruthenium complexes with different ligands .
相似化合物的比较
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine ruthenium(II): This compound also features a ruthenium center coordinated with pyridine derivatives and is used in similar applications, such as catalysis and photochemistry.
2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: This compound is used in the synthesis of polymers and has applications in materials science.
Uniqueness
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is unique due to its specific combination of ligands and the resulting properties.
属性
IUPAC Name |
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDEEDNCKVVPH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H116N9O6RuS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


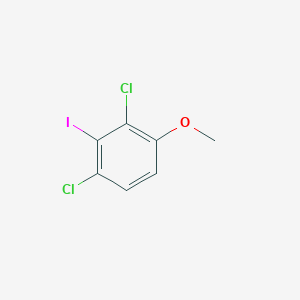
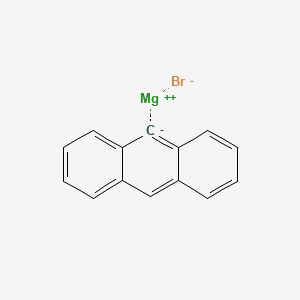
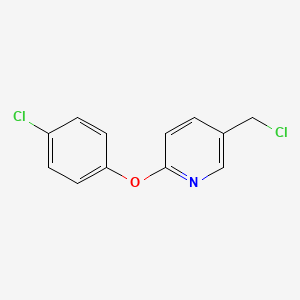
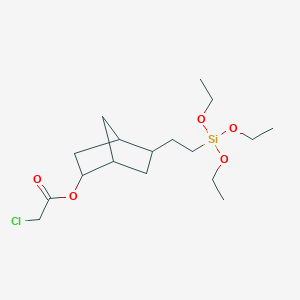
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
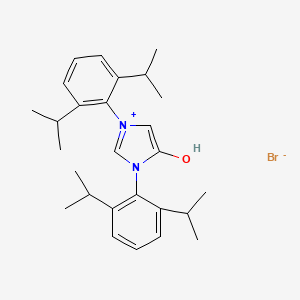
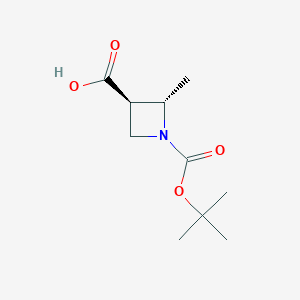
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B6292484.png)
![[(2S,4S)-4-hydroxy-5-[(2S,4S)-5-hydroxy-6-(hydroxymethyl)-4-methyl-3-sulfonatooxyoxan-2-yl]oxy-2-methoxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B6292498.png)


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
